molecular formula C17H25NO5S B2522275 N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide CAS No. 941995-87-5

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide

Cat. No.: B2522275
CAS No.: 941995-87-5
M. Wt: 355.45
InChI Key: DIHKURXXAZSDBC-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide is a sulfonamide derivative featuring a 1,4-dioxaspiro[4.5]decane core linked to a substituted aromatic ring.

Properties

IUPAC Name

N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5S/c1-13-10-15(6-7-16(13)21-2)24(19,20)18-11-14-12-22-17(23-14)8-4-3-5-9-17/h6-7,10,14,18H,3-5,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHKURXXAZSDBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NCC2COC3(O2)CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,4-dioxaspiro[4One common method involves the reaction of 1,4-dioxaspiro[4.5]decane with appropriate sulfonyl chlorides under basic conditions to form the sulfonamide linkage . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to modify the sulfonamide group.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, water.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or other reduced derivatives .

Scientific Research Applications

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide involves its interaction with specific molecular targets. This compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Electronic Effects

  • Fluoro-Substituted Analog () : The 3-fluoro group introduces electron withdrawal, which could modulate pKa of the sulfonamide proton or influence binding in biological systems .

Spirocyclic Core Modifications

The synthesis of the 1,4-dioxaspiro[4.5]decane moiety () involves:

Reduction of 1,4-dioxaspiro[4.5]decan-8-one to the corresponding alcohol (Step 1, 61.3 mmol yield).

Methoxylation to form 8-methoxy derivatives (Step 2). Variations in this core (e.g., hydroxyl vs. methoxy groups) could alter hydrophilicity and metabolic stability .

Biological Activity

N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article will explore the biological activity of this compound, summarizing relevant research findings, structure-activity relationships (SAR), and case studies that highlight its pharmacological properties.

Chemical Structure and Properties

The compound can be represented by the following molecular formula:

  • Molecular Formula : C17_{17}H23_{23}N1_{1}O6_{6}S
  • Molecular Weight : 369.4 g/mol

Structural Characteristics

The compound features a spirocyclic structure, which is significant in influencing its biological activity. The presence of the dioxaspiro moiety contributes to its unique pharmacophoric properties.

Research indicates that compounds similar to this compound may exhibit central nervous system (CNS) activity and potential inhibitory effects on various enzymes. The specific mechanism of action for this compound requires further elucidation through experimental studies.

Inhibitory Activity Against Enzymes

A study focused on 1,4-benzenesulfonamide derivatives demonstrated that certain structural modifications could lead to potent inhibitors of the human Glutamate Cysteine Ligase (Glx-I) enzyme. This enzyme plays a crucial role in neurotransmitter synthesis and regulation, suggesting that similar sulfonamide derivatives could be explored for their inhibitory potential against Glx-I or other relevant targets .

Table 1: Inhibitory Potency of Related Compounds

Compound NameIC50_{50} Value (μM)Target Enzyme
Compound 260.39Glx-I
Compound 281.36Glx-I

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds have provided insights into how modifications at specific positions can enhance or diminish biological activity. For instance, increasing the bulk of substituents on the nitrogen atom generally leads to decreased CNS activity . This observation is crucial for designing new analogs with improved efficacy.

Study 1: Central Nervous System Activity

In a pharmacological evaluation, analogs of this compound were tested for their CNS activity using various animal models. Results indicated that certain derivatives exhibited significant effects on behavior, suggesting potential applications in treating CNS disorders .

Study 2: Docking Studies and Binding Affinity

Molecular docking studies were performed to understand how these compounds interact with target enzymes at the molecular level. For example, docking simulations revealed that certain modifications allowed for enhanced binding affinity to the active site of Glx-I, providing a rationale for observed biological activities .

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